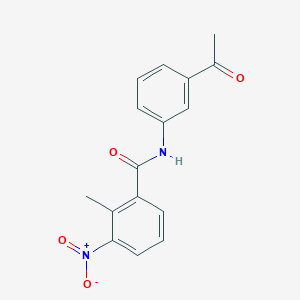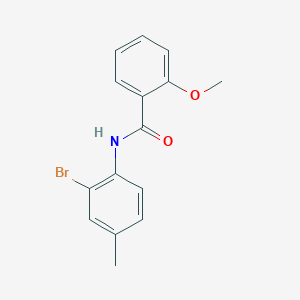![molecular formula C26H25N3 B186163 1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] CAS No. 133890-75-2](/img/structure/B186163.png)
1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] is a complex organic compound with the molecular formula C26H25N3 and a molecular weight of 379.5 g/mol. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, creating a three-dimensional configuration. The compound’s structure includes an indole moiety, a quinoline ring, and a piperidine ring, making it a significant molecule in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . This intermediate can then undergo further cyclization and functionalization to form the desired spiro compound. Industrial production methods may involve the use of metal catalysts, such as molybdenum, to facilitate the cyclization of N-vinylindoles and skatoles, leading to the formation of the spiro structure .
Analyse Chemischer Reaktionen
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or quinoline rings.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacologically active agent, with studies indicating its use in anticancer and antimicrobial therapies . The unique spiro structure of the compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context, but they often include signaling pathways related to cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] can be compared to other spiro compounds, such as spirooxindoles and spiroindolines. These compounds share the spiro structure but differ in the specific rings and functional groups attached. The unique combination of indole, quinoline, and piperidine rings in 1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine] sets it apart from other spiro compounds, providing distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1'-benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3/c1-2-8-19(9-3-1)18-29-16-14-26(15-17-29)24-20-10-4-6-12-22(20)27-25(24)21-11-5-7-13-23(21)28-26/h1-13,27-28H,14-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSCGHWUOJKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C4=CC=CC=C4N2)NC5=CC=CC=C53)CC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)








![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)




